molecular formula C14H22ClNO2 B1390001 Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride CAS No. 1185075-77-7

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride

Cat. No.: B1390001
CAS No.: 1185075-77-7
M. Wt: 271.78 g/mol
InChI Key: QJOMJCOEMMASLE-UHFFFAOYSA-N
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Description

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride is a substituted benzylamine derivative featuring a cyclopentyl group and methoxy substituents at the 2- and 5-positions of the benzyl ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMJCOEMMASLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amine Synthesis via Reductive Amination

Method Overview:
This approach involves the reductive amination of a suitable benzyl precursor with cyclopentylamine, followed by salt formation with hydrochloric acid.

Step-by-step Procedure:

  • Step 1: Preparation of 2,5-dimethoxy-benzaldehyde or precursor
    The 2,5-dimethoxy-benzaldehyde can be synthesized via methylation of 2,5-dihydroxybenzaldehyde using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Step 2: Reductive amination
    The benzaldehyde (or its derivative) is reacted with cyclopentylamine in methanol or ethanol. A reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst is used to convert the imine intermediate into the corresponding amine.

Reaction Conditions:

Parameter Conditions
Solvent Methanol or ethanol
Temperature Room temperature to 50°C
Reducing agent NaBH3CN or H2/Pd catalyst
Reaction time 12-24 hours

Outcome:
Formation of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine .

  • Step 3: Salt formation
    The free amine is reacted with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., dioxane or ethanol) to produce the hydrochloride salt.

Final Step:
Crystallization from ethanol or isopropanol yields the Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride .

Benzylation of Cyclopentylamine Followed by Hydrochloride Salt Formation

Method Overview:
This method involves the initial synthesis of the benzylamine derivative via nucleophilic substitution, followed by salt formation.

Step-by-step Procedure:

  • Step 1: Preparation of 2,5-dimethoxybenzyl halide
    The 2,5-dimethoxybenzyl chloride or bromide is prepared by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride or phosphorus tribromide.

  • Step 2: Nucleophilic substitution
    Cyclopentylamine is reacted with the benzyl halide in an aprotic solvent such as acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C). This yields Cyclopentyl-(2,5-dimethoxy-benzyl)-amine .

Reaction Conditions:

Parameter Conditions
Solvent Acetonitrile or DMF
Temperature 25-50°C
Molar ratio Benzyl halide (1 eq), Cyclopentylamine (1.2 eq)
Reaction time 6-12 hours
  • Step 3: Conversion to hydrochloride salt
    The free amine is treated with gaseous HCl or HCl in ethanol to produce the hydrochloride salt.

Crystallization:
The salt is purified by recrystallization from ethanol or ethanol-water mixtures.

Cyclization and Functional Group Modification Approach

This pathway involves constructing the benzylamine moiety via cyclization reactions starting from cyclopentyl derivatives with appropriate functional groups.

Method Highlights:

  • Step 1: Synthesis of cyclopentyl precursor
    Cyclopentyl derivatives bearing suitable leaving groups (e.g., halides or esters) are prepared.

  • Step 2: Aromatic substitution
    Aromatic precursors with methoxy groups are functionalized with nucleophiles or via electrophilic aromatic substitution to introduce the 2,5-dimethoxy substituents.

  • Step 3: Coupling and reduction
    The aromatic moiety is coupled with the cyclopentylamine fragment, followed by reduction or cyclization steps to form the target compound.

  • Step 4: Salt formation
    The free amine is converted into the hydrochloride salt through standard acid-base reactions.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Key Features Yield (Approximate)
Reductive Amination Cyclopentylamine, 2,5-dimethoxybenzaldehyde, NaBH3CN Methanol 20-50°C 12-24h Mild conditions, high selectivity 70-85%
Benzylation 2,5-Dimethoxybenzyl halide, Cyclopentylamine Acetonitrile 25-50°C 6-12h Efficient nucleophilic substitution 65-80%
Cyclization & Functionalization Cyclopentyl derivatives, aromatic precursors Varied 70-80°C 12-24h Multi-step, allows structural modifications Variable

Research Findings and Notes

  • Efficiency & Selectivity: Reductive amination is favored for its high yield and regioselectivity, especially when using NaBH3CN under mild conditions.
  • Patented Methods: A patent describes a process involving the reaction of cyclopentylamine with aromatic aldehydes followed by salt formation, emphasizing the importance of controlling pH and reaction temperature for optimal yields.
  • Alternative Routes: Cyclization of cyclopentyl derivatives with aromatic compounds offers a route for structural diversification but involves multiple steps and purification challenges.

Chemical Reactions Analysis

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarities with known psychoactive compounds. The compound is related to the class of 5-HT2A receptor agonists, which are significant in the treatment of psychiatric disorders such as depression and anxiety.

1.1. Serotonin Receptor Agonism

Research indicates that compounds with similar structures exhibit selective agonist activity at the serotonin 2A receptor (5-HT2AR). For instance, studies of related dimethoxyphenylpiperidines have demonstrated their effectiveness as selective 5-HT2AR agonists, which may lead to therapeutic benefits in mood disorders and substance use disorders . The binding affinities of these compounds suggest a promising profile for further development.

1.2. Potential in Treating Cognitive Disorders

Patents related to cyclopentyl derivatives indicate their utility in treating psychotic and cognitive disorders . The modulation of neurotransmitter systems through selective receptor targeting could provide new avenues for addressing conditions like schizophrenia and cognitive decline.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The compound's efficacy is influenced by various structural modifications, including:

  • Alkyl Substituents : Variations in the cyclopentyl group can affect receptor binding affinity and selectivity.
  • Dimethoxy Groups : The positioning of methoxy groups on the benzene ring plays a significant role in enhancing the compound's lipophilicity and membrane permeability, which are critical for CNS-targeted therapies .

3.1. In Vitro Studies

In vitro assays have shown that this compound exhibits favorable binding profiles at serotonin receptors compared to other known agonists. For example, LPH-5, a related compound, displayed high selectivity for 5-HT2AR over other receptor subtypes, suggesting that similar derivatives might also possess advantageous pharmacological profiles .

3.2. Therapeutic Applications

The therapeutic applications of this compound extend beyond psychiatric disorders. Its potential as an analgesic and antiemetic has been noted in studies involving dimethylamine derivatives, which share structural characteristics with this compound .

Conclusion and Future Directions

This compound represents a promising compound in medicinal chemistry with potential applications in treating various psychiatric and cognitive disorders. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties through targeted structural modifications.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS RN: 76-93-7), a structurally related amine derivative described in . While distinct in functional groups, this compound serves as a basis for contrasting physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Property Cyclopentyl-(2,5-dimethoxy-benzyl)-amine Hydrochloride Cyclohexylmethyl S-2-isopropylmethylaminoethyl Isopropylphosphonothiolate
Molecular Formula Not available C₁₄H₁₂O₃
Key Functional Groups Cyclopentyl, benzyl-methoxy, amine hydrochloride Cyclohexylmethyl, phosphonothiolate, isopropylaminoethyl
IUPAC Name Not available 2,2-Diphenyl-2-hydroxyacetic acid
Synonyms Not available Benzilic acid, Diphenylglycolic acid
Therapeutic Potential Hypothesized CNS activity (speculative) No direct therapeutic data; historical use in chemical synthesis

Key Differences:

Functional Groups: The target compound lacks the phosphonothiolate and hydroxyacetic acid groups present in the compared compound, which may influence receptor interactions and metabolic stability .

Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to the non-salt form of the phosphonothiolate derivative.

Synthetic Applications: The phosphonothiolate compound has documented use in organic synthesis (e.g., esterification reactions), whereas the target compound’s applications remain unverified .

Research Findings and Limitations

  • Evidence Gaps: No peer-reviewed studies on this compound were identified in the provided materials. The comparison relies on structural analogs (e.g., benzylamine derivatives) and extrapolated data.
  • Safety and Toxicity: Phosphonothiolate compounds are often associated with neurotoxic effects, whereas amine hydrochlorides may have distinct toxicity profiles requiring further study .

Biological Activity

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 2,5-dimethoxybenzyl moiety. The compound has a molecular formula of C14H21ClN2O2 and a molecular weight of approximately 288.78 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation can influence various physiological processes, including mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

ActivityDescription
Receptor Binding Interacts with serotonin receptors
Enzyme Inhibition Potential inhibition of key metabolic enzymes
Neuropharmacological Effects Modulates neurotransmitter release and uptake
Antagonistic Properties May exhibit antagonism against dopamine effects

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuropharmacology : Research indicates that this compound may enhance serotonin activity, which could be beneficial in treating mood disorders. Its structure suggests possible interactions with serotonin transporters (SERT) and receptors (5-HT1A, 5-HT2A) .
  • Enzyme Interaction : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest it may have an IC50 value below 10 μM for certain targets, indicating significant potency .
  • Case Studies : In a study involving animal models, the compound demonstrated neuroprotective effects against dopamine-induced neurotoxicity. It was observed to potentiate apomorphine-induced stereotypy while blocking low-dose hypotensive effects of dopamine .

Applications in Scientific Research

This compound is utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmacological agents.
  • Biological Assays : Employed in receptor binding assays and enzyme inhibition studies to elucidate its pharmacological profile.
  • Therapeutic Development : Investigated for potential applications in treating neurological disorders due to its interactions with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination of 2,5-dimethoxybenzaldehyde with cyclopentylamine. Key steps include:

  • Reduction : Use NaBH₄ or LiAlH₄ in anhydrous THF or methanol under inert conditions (0–5°C for sensitive intermediates).
  • Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.
    Critical parameters include stoichiometric control of reagents (1:1.2 molar ratio of aldehyde to amine), solvent polarity (methanol for faster kinetics), and purification via recrystallization (ethanol/water mixture) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) and ¹³C NMR (δ 55–60 ppm for methoxy carbons).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O in methoxy).
  • HRMS : Confirm molecular ion ([M+H]⁺ at m/z 236.2 for C₁₄H₂₂ClNO₂).
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Q. How can researchers design an initial biological activity screening panel for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Receptor Binding : Radioligand displacement assays for 5-HT₂A/2C receptors (e.g., [³H]ketanserin competition).
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Positive controls (e.g., serotonin for receptor assays, ascorbic acid for antioxidant tests) are essential for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on 5-HT receptor affinity?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, spiro derivatives) or benzyl methoxy positions (e.g., 2,4- vs. 2,5-substitution).
  • Assays : Compare EC₅₀ values using 5-HT₂A receptor-mediated calcium flux assays (FLIPR platform).
  • Computational Modeling : Dock analogs into 5-HT₂A crystal structures (PDB: 6WGT) using AutoDock Vina to predict binding energies.
    Example: A 4-bromo-substituted analog (Table 2, ) showed 10-fold higher potency (EC₅₀ = 0.05 µM) than the parent compound, suggesting halogenation enhances affinity .

Q. What strategies resolve discrepancies between in vitro receptor affinity and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. IP administration), blood-brain barrier (BBB) penetration (PAMPA-BBB model), and metabolic stability (mouse liver microsome assays).
  • Formulation Optimization : Use lipid nanoparticles or prodrugs (e.g., ester derivatives) to improve solubility and half-life.
  • In Vivo Models : Test antidepressant efficacy in forced-swim or tail-suspension tests, correlating plasma levels with behavioral outcomes .

Q. How can in silico tools predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • Metabolism Prediction : Use MetaSite to identify likely sites of oxidative demethylation (CYP450-mediated) or glucuronidation.
  • Toxicity Screening : Run QSAR models for hERG inhibition (ADMET Predictor) and Ames test mutagenicity (Derek Nexus).
    Example: Demethylation of the 2-methoxy group () may generate reactive quinones, necessitating glutathione trapping assays to assess hepatotoxicity .

Q. What experimental controls are critical when analyzing contradictory antioxidant data across assays?

  • Methodological Answer :

  • Standardized Protocols : Use fixed incubation times (30 min for DPPH vs. 10 min for ABTS) and matched solvent controls (e.g., DMSO <0.1%).
  • Interference Checks : Test compound absorbance at assay wavelengths (e.g., 517 nm for DPPH) to avoid false positives.
  • Dose-Response Validation : Confirm linearity across 3–5 log concentrations. Discrepancies may arise from assay sensitivity to hydrogen-atom vs. electron-transfer mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 2
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Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride

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